Némazoline

Vue d'ensemble

Description

La naphazoline est un vasoconstricteur sympathomimétique utilisé principalement pour le soulagement symptomatique de la rougeur et des démangeaisons des yeux, ainsi que de la congestion nasale . Il s'agit d'un dérivé de l'imidazoline à action rapide qui agit sur les récepteurs alpha-adrénergiques des artérioles de la conjonctive et de la muqueuse nasale, entraînant une vasoconstriction et une diminution de la congestion .

Applications De Recherche Scientifique

Naphazoline has a wide range of scientific research applications:

Chemistry: Used in spectrophotometric methods for the determination of its concentration in pharmaceutical formulations.

Biology: Acts as a vasoconstrictor in biological studies involving ocular and nasal tissues.

Industry: Utilized in the production of various pharmaceutical products, including eye drops and nasal sprays.

Mécanisme D'action

Mode of Action

Nemazoline functions by stimulating alpha adrenergic receptors in arterioles, leading to decreased congestion at the site of administration . It causes the release of norepinephrine in sympathetic nerves . Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction . This results in the reduction of blood flow in the nasal passages, thereby relieving nasal congestion .

Biochemical Pathways

It is known that the drug’s action involves the stimulation of alpha adrenergic receptors and the subsequent release of norepinephrine . This leads to vasoconstriction and a decrease in blood flow in the nasal passages .

Pharmacokinetics

As a nasal decongestant, it is typically administered topically in the form of nasal drops or spray . This allows for direct action on the nasal mucosa, potentially leading to rapid onset of action .

Result of Action

The primary result of Nemazoline’s action is the relief of nasal congestion . By causing vasoconstriction in the nasal arterioles, it reduces blood flow and swelling in the nasal passages, thereby alleviating symptoms of congestion .

Action Environment

The efficacy and stability of Nemazoline can be influenced by various environmental factors. It is generally recommended to store the drug in a cool, dry place away from light to maintain its stability .

Analyse Biochimique

Biochemical Properties

Nemazoline interacts with alpha 1 and alpha 2 receptors in the nasal mucosa . The nature of these interactions involves the agonistic activity on alpha 1 receptors and antagonistic activity on alpha 2 receptors . This dual activity contributes to its effectiveness as a nasal decongestant .

Cellular Effects

The cellular effects of Nemazoline are primarily observed in the nasal mucosa cells . By interacting with the alpha 1 and alpha 2 receptors, Nemazoline influences cell signaling pathways, potentially affecting gene expression and cellular metabolism

Molecular Mechanism

The molecular mechanism of Nemazoline involves its binding interactions with alpha 1 and alpha 2 receptors . As an alpha 1 agonist and alpha 2 antagonist, Nemazoline can influence enzyme activation or inhibition and induce changes in gene expression

Temporal Effects in Laboratory Settings

It has been noted that Nemazoline is more long-lasting than oxymetazoline on canine nasal mucosa

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La naphazoline est synthétisée à partir du 1-naphtylacétonitrile. La synthèse implique la réaction du 1-naphtylacétonitrile avec l'éthanol pour former un iminoester, qui subit ensuite une hétérocyclisation avec l'éthylènediamine pour produire le dérivé d'imidazoline souhaité . Les conditions de réaction impliquent généralement le reflux des réactifs pendant environ 2 heures .

Méthodes de production industrielle

Cet intermédiaire est ensuite mis en réaction avec l'éthylènediamine pour produire la naphazoline, qui est ensuite convertie en chlorhydrate de naphazoline par addition d'acide chlorhydrique concentré .

Analyse Des Réactions Chimiques

Types de réactions

La naphazoline subit diverses réactions chimiques, notamment la substitution nucléophile et la formation de complexes. Une réaction notable est sa substitution nucléophile avec le sel de sodium du 1,2-naphtoquinone-4-sulfonate en milieu alcalin à 80°C, formant un produit de couleur orange/rouge .

Réactifs et conditions courantes

Substitution nucléophile : Sel de sodium du 1,2-naphtoquinone-4-sulfonate en milieu alcalin à 80°C.

Formation de complexes : Diverses méthodes spectrophotométriques ont été développées pour la détermination de la naphazoline dans les formulations pharmaceutiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent le complexe de couleur orange/rouge formé avec le 1,2-naphtoquinone-4-sulfonate .

Applications de la recherche scientifique

La naphazoline a un large éventail d'applications de recherche scientifique :

Biologie : Agit comme un vasoconstricteur dans les études biologiques impliquant les tissus oculaires et nasaux.

Mécanisme d'action

La naphazoline fonctionne en stimulant les récepteurs alpha-adrénergiques des artérioles de la conjonctive et de la muqueuse nasale, entraînant une vasoconstriction et une diminution de la congestion . Elle provoque la libération de norépinéphrine dans les nerfs sympathiques, qui se lie aux récepteurs alpha-adrénergiques et induit une vasoconstriction .

Comparaison Avec Des Composés Similaires

Composés similaires

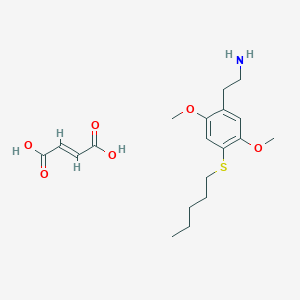

Oxymetazoline : Un autre dérivé de l'imidazoline utilisé comme décongestionnant nasal.

Tétrahydrozoline : Utilisée dans les gouttes ophtalmiques pour le soulagement de la rougeur.

Phényléphrine : Un décongestionnant nasal et un vasoconstricteur courant.

Unicité

La naphazoline est unique en raison de son action rapide et de son double usage dans les préparations oculaires et nasales . Contrairement à certains autres vasoconstricteurs, elle est efficace pour réduire à la fois la rougeur et la congestion en peu de temps .

Propriétés

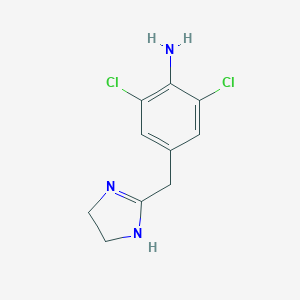

IUPAC Name |

2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N3/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9/h3-4H,1-2,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNNRWAIGIEAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156729 | |

| Record name | Nemazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130759-56-7 | |

| Record name | Nemazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130759567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEMAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUV3YCP28R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

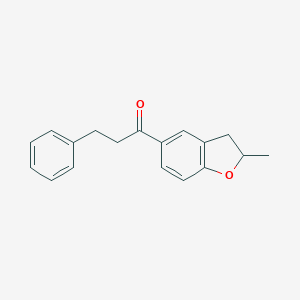

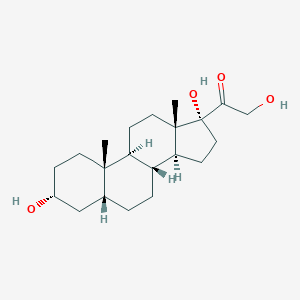

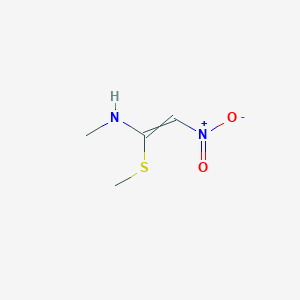

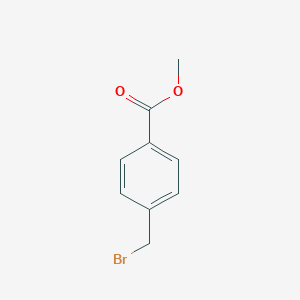

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

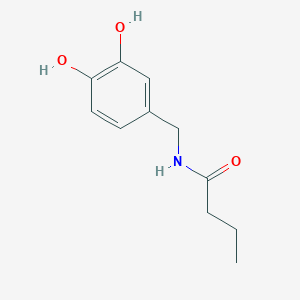

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Methylamino)methyl]-2-furanmethanol](/img/structure/B135557.png)